molecular formula C22H26FN3O5S B11646909 ethyl 4-{N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate

ethyl 4-{N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate

Cat. No.: B11646909
M. Wt: 463.5 g/mol
InChI Key: HSHJYICWCGVNIZ-UHFFFAOYSA-N
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Description

Ethyl 4-{N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the carboxylate group and the sulfonyl group. Common reagents used in these reactions include ethyl chloroformate, 2-fluoroaniline, and 4-methylbenzenesulfonyl chloride. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler piperazine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-{N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate
  • Ethyl 4-{N-(2-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate
  • Ethyl 4-{N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate

Uniqueness

Ethyl 4-{N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C22H26FN3O5S

Molecular Weight

463.5 g/mol

IUPAC Name

ethyl 4-[2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C22H26FN3O5S/c1-3-31-22(28)25-14-12-24(13-15-25)21(27)16-26(20-7-5-4-6-19(20)23)32(29,30)18-10-8-17(2)9-11-18/h4-11H,3,12-16H2,1-2H3

InChI Key

HSHJYICWCGVNIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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